
3,5,9-Trihydroxyergosta-7,22-dien-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5,9-Trihydroxyergosta-7,22-dien-6-one is a naturally occurring steroid compound found in various fungi, including Ganoderma lucidum and Flammulina velutipes . It is known for its unique structure, which includes three hydroxyl groups and a conjugated diene system. This compound has attracted significant attention due to its potential biological activities and applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3,5,9-Trihydroxyergosta-7,22-dien-6-one can be synthesized through various chemical reactions involving ergosterol derivatives. The synthetic routes typically involve hydroxylation and oxidation reactions under controlled conditions. Common reagents used in these reactions include oxidizing agents like chromium trioxide and hydroxylating agents such as osmium tetroxide .
Industrial Production Methods
Industrial production of this compound often involves extraction from natural sources like Ganoderma lucidum. The extraction process includes solvent extraction using chloroform, dichloromethane, ethyl acetate, DMSO, or acetone . The extracted compound is then purified through chromatographic techniques to achieve high purity levels.
Análisis De Reacciones Químicas
Types of Reactions
3,5,9-Trihydroxyergosta-7,22-dien-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the double bonds and hydroxyl groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Chromium trioxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions include various hydroxylated and oxidized derivatives of this compound, which can have different biological activities and applications .
Aplicaciones Científicas De Investigación
3,5,9-Trihydroxyergosta-7,22-dien-6-one has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other steroid compounds.
Biology: Studied for its effects on cell growth and differentiation.
Medicine: Investigated for its potential anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals.
Mecanismo De Acción
The mechanism of action of 3,5,9-Trihydroxyergosta-7,22-dien-6-one involves its interaction with various molecular targets and pathways. It has been shown to exert significant effects on neurite-bearing cells in the presence of nerve growth factor (NGF), indicating its potential role in neural differentiation and growth . Additionally, it exhibits cytotoxic activity against certain cancer cell lines, suggesting its potential as an anti-cancer agent .
Comparación Con Compuestos Similares
Similar Compounds
Ergosterol: A precursor to 3,5,9-Trihydroxyergosta-7,22-dien-6-one, commonly found in fungi.
Ergosterol Peroxide: Another derivative of ergosterol with different biological activities.
3β,5α,9α-Trihydroxyergosta-7,22-dien-6-one: A closely related compound with similar hydroxylation patterns.
Uniqueness
This compound is unique due to its specific hydroxylation pattern and conjugated diene system, which contribute to its distinct biological activities and potential therapeutic applications .
Propiedades
Fórmula molecular |
C28H44O4 |
|---|---|
Peso molecular |
444.6 g/mol |
Nombre IUPAC |
17-(5,6-dimethylhept-3-en-2-yl)-3,5,9-trihydroxy-10,13-dimethyl-1,2,3,4,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-6-one |
InChI |
InChI=1S/C28H44O4/c1-17(2)18(3)7-8-19(4)21-9-10-22-23-15-24(30)28(32)16-20(29)11-12-26(28,6)27(23,31)14-13-25(21,22)5/h7-8,15,17-22,29,31-32H,9-14,16H2,1-6H3 |
Clave InChI |
GUERPVMWCQXYEU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C)C=CC(C)C1CCC2C1(CCC3(C2=CC(=O)C4(C3(CCC(C4)O)C)O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-Amino-3-benzyl-3-azabicyclo[3.3.1]nonane-9-carboxylic acid](/img/structure/B13657241.png)
![Tert-butyl 3-[[3-amino-5-(3-fluorophenyl)thiophene-2-carbonyl]amino]piperidine-1-carboxylate](/img/structure/B13657247.png)
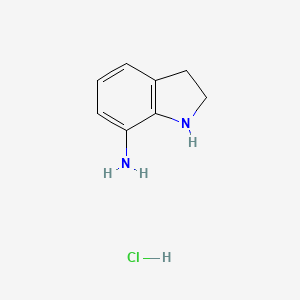

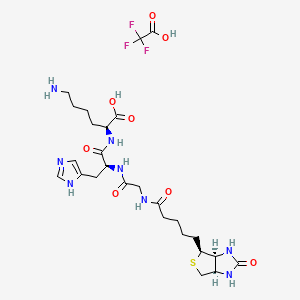
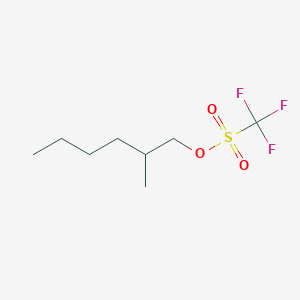
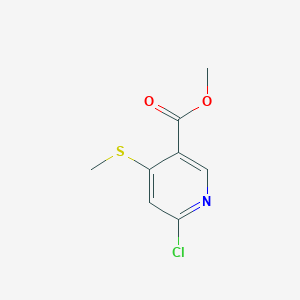
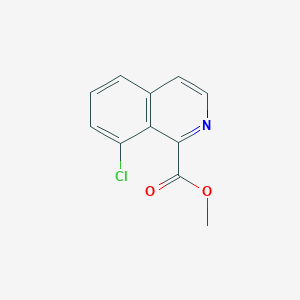
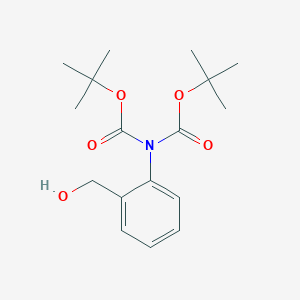
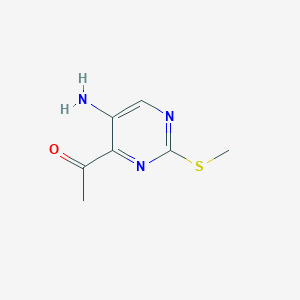
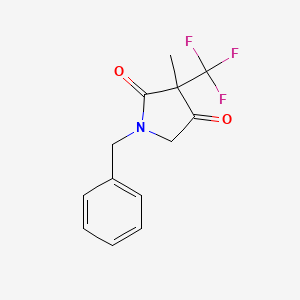
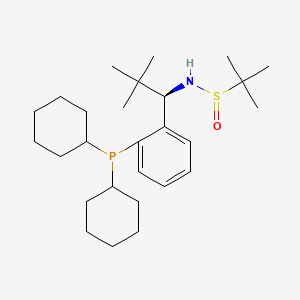
![7-Iodo-2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13657290.png)
![2-methyl-1H-imidazo[4,5-b]pyridine-6-carbaldehyde](/img/structure/B13657294.png)
